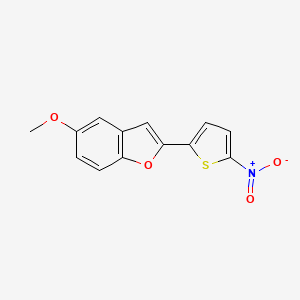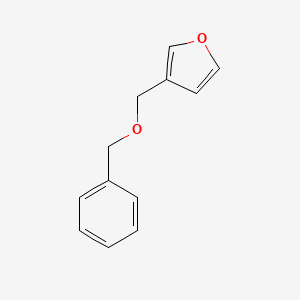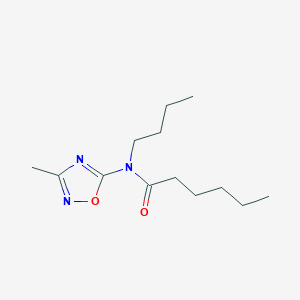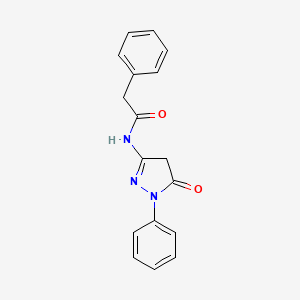
5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran: is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a methoxy group at the 5-position, a nitrothiophene moiety at the 2-position, and a benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Nitrothiophene Moiety: The nitrothiophene moiety can be attached through a coupling reaction between the benzofuran core and a nitrothiophene derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzofuran core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 5-methoxy-2-(5-nitrothiophen-2-yl)benzofuran-3-carboxylic acid.
Reduction: Formation of 5-methoxy-2-(5-aminothiophen-2-yl)-1-benzofuran.
Substitution: Formation of halogenated derivatives such as 5-methoxy-2-(5-nitrothiophen-2-yl)-3-bromobenzofuran.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry:
- Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5-Methoxy-2-(5-nitrothiophen-2-yl)-2,3-dihydro-1H-benzimidazole
- 5-Methoxy-2-(5-nitrothiophen-2-yl)-1H-indole
Comparison:
- Structural Differences: While these compounds share the methoxy and nitrothiophene moieties, they differ in their core structures (benzofuran vs. benzimidazole vs. indole).
- Reactivity: The presence of different core structures can influence the reactivity and types of chemical reactions these compounds undergo.
- Applications: Each compound may have unique applications based on its structural features and reactivity. For example, benzimidazole derivatives are often studied for their antimicrobial properties, while indole derivatives are explored for their anticancer activities.
Eigenschaften
| 89266-50-2 | |
Molekularformel |
C13H9NO4S |
Molekulargewicht |
275.28 g/mol |
IUPAC-Name |
5-methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C13H9NO4S/c1-17-9-2-3-10-8(6-9)7-11(18-10)12-4-5-13(19-12)14(15)16/h2-7H,1H3 |
InChI-Schlüssel |
SKIQRHOZCNOFKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Cyclohepta[b]furan](/img/no-structure.png)




![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)

![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)
![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)

